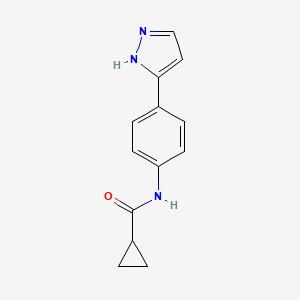

N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[4-(1H-pyrazol-5-yl)phenyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c17-13(10-1-2-10)15-11-5-3-9(4-6-11)12-7-8-14-16-12/h3-8,10H,1-2H2,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPGFWJMMNFCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide typically involves the formation of the pyrazole ring followed by its attachment to the phenyl group and subsequent cyclopropanecarboxamide formation. One common method involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-(1H-pyrazol-3-yl)phenyl ketone. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide can undergo various chemical reactions including:

Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Halogenation or nitration can occur on the phenyl ring using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products:

Oxidation: Formation of pyrazole N-oxide derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or photophysical properties

Mechanism of Action

The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

- Synthetic Challenges : Yields for cyclopropanecarboxamide derivatives range widely. For example, compound 45 is synthesized in only 9% yield, likely due to steric hindrance from the methylpiperazine group. In contrast, compound 32 achieves 43% yield with BF3·Et2O catalysis, suggesting optimized conditions for oxadiazole formation.

- Purity : Compound 32 is reported with 100% UPLC/MS purity, critical for reliable biological evaluation.

Pharmacological and Physicochemical Properties

Neuroprotective Agents (GSK-3β Inhibitors)

Compound 32 shares the cyclopropanecarboxamide core with the target compound but incorporates an oxadiazole ring and hydroxycarbamimidoyl group. The oxadiazole moiety may also increase metabolic stability compared to unsubstituted pyrazoles.

Antiprion Agents

Compounds 44–47 replace the pyrazole with a thiazole ring and introduce pyridine-based substituents (e.g., methoxyethoxy or methylpiperazine). These changes alter lipophilicity and solubility:

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

The DHODH-targeting compound in features a phenanthrenyl-pyrazole-acetamide structure. The trifluoromethyl group increases electronegativity, favoring interactions with DHODH’s hydrophobic active site. This contrasts with the target compound’s simpler phenyl-pyrazole system, which may lack the steric bulk required for DHODH inhibition.

Substituent Effects on Bioactivity

- However, these groups may also increase toxicity risks.

- Hydrogen-Bonding Motifs : The hydroxycarbamimidoyl group in compound 32 and the acetamide in facilitate hydrogen bonding with enzyme active sites, a feature absent in the target compound.

- Aromatic Extensions : Phenanthrene in and biphenyl in extend π-π stacking interactions, critical for high-affinity binding to hydrophobic pockets.

Biological Activity

N-(4-(1H-pyrazol-3-yl)phenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : 314.37 g/mol

- CAS Number : 639090-55-4

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. Research indicates that pyrazole derivatives can inhibit key pathways such as:

- Cyclooxygenase (COX) : Inhibition leads to reduced inflammatory responses.

- Tyrosine Kinases : Targeting these enzymes can disrupt cancer cell proliferation.

Anti-inflammatory Activity

Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound showed inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators.

Anticancer Activity

The compound has also been evaluated for anticancer properties. It has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Study 1: Evaluation of Anticancer Potential

In a study assessing the anticancer potential of various pyrazole derivatives, this compound was found to inhibit cell growth effectively in vitro. The study reported an IC50 value of 0.46 µM against MCF-7 cells, indicating strong cytotoxicity compared to standard chemotherapeutic agents.

Study 2: Anti-inflammatory Effects in Vivo

Another research focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling when treated with the compound compared to control groups, showcasing its potential therapeutic application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.